1-methyl-4-(4-nitrophenyl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-methyl-4-(4-nitrophenyl)imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-12-6-10(11-7-12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3 |
InChI Key |
FYIKPTWCPQLHFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1 Methyl 4 4 Nitrophenyl 1h Imidazole
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring
The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature, with substitutions typically occurring at the C4 or C5 positions. globalresearchonline.netnih.gov However, in 1-methyl-4-(4-nitrophenyl)-1H-imidazole, the reactivity is significantly altered. The C4 position is blocked by the nitrophenyl group, and the N1 position is occupied by a methyl group, which prevents tautomerism. quora.com The primary sites for potential electrophilic attack are the C2 and C5 positions.
The presence of the strongly electron-withdrawing 4-nitrophenyl group at the C4 position deactivates the entire imidazole ring towards electrophilic substitution. This effect is transmitted through the aromatic system, reducing the electron density at the remaining carbon atoms (C2 and C5) and making them less susceptible to attack by electrophiles. Consequently, electrophilic substitution reactions on the imidazole ring of this compound are expected to be difficult and require harsh reaction conditions.
Conversely, nucleophilic substitution on an imidazole ring is generally rare unless the ring is substituted with strongly electron-withdrawing groups. globalresearchonline.net The 4-nitrophenyl group, while deactivating for electrophilic attack, may not be sufficient to activate the imidazole ring for direct nucleophilic substitution of a hydrogen atom. Such reactions typically require a good leaving group at the position of attack. For instance, nucleophilic substitution reactions have been observed on 1-methyl-4,5-dinitroimidazole, where the additional nitro group at C5 makes the ring electron-deficient enough for a nitro group to be displaced by a nucleophile like ammonia (B1221849) or azide. researchgate.netresearchgate.net
Reactivity of the 4-Nitrophenyl Moiety: Electronic and Steric Effects
The reactivity of the 4-nitrophenyl group is dominated by the electronic effects of the nitro substituent. The nitro group is a potent deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both resonance and inductive effects. This deactivation makes further electrophilic substitution on the phenyl ring highly unfavorable.
In contrast, the nitro group strongly activates the phenyl ring for nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the ability of the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex. Nucleophilic attack is directed to the positions ortho and para to the nitro group. In this compound, the imidazole ring is at the para position relative to the nitro group. Therefore, the positions ortho to the nitro group (C2' and C6' of the phenyl ring) are activated for nucleophilic attack. A sufficiently strong nucleophile could potentially displace a hydrogen atom or, more likely, a suitable leaving group if one were present at these positions.
Steric effects from the imidazole ring are generally not expected to be a major hindrance for reactions on the phenyl moiety, as the phenyl and imidazole rings are connected by a single bond, allowing for rotation.
Transformations Involving the Nitro Group: Reduction Pathways
The nitro group is a versatile functional group that can be readily transformed into other functionalities, most commonly through reduction. The reduction of the nitro group on the 4-nitrophenyl moiety of this compound is a key transformation for synthesizing functionalized derivatives. This process typically occurs in a stepwise manner, involving a six-electron reduction to form the corresponding amine. nih.gov
The common reduction pathway proceeds as follows: Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (R-NHOH) → Amine (R-NH₂)
A variety of reducing agents can be employed for this transformation, offering different levels of chemoselectivity, which is crucial when other reducible functional groups are present in the molecule. sci-hub.se The choice of reagent can allow for the isolation of intermediate species like the hydroxylamine, although the final amine product, 4-(1-methyl-1H-imidazol-4-yl)aniline, is the most common synthetic target.
Below is a table summarizing common methods for nitro group reduction:
| Reducing Agent/System | Typical Conditions | Selectivity & Notes |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like EtOH or EtOAc | Highly efficient and clean. Can also reduce other functional groups like alkenes or alkynes. Can sometimes be selective by controlling conditions. sci-hub.se |
| Metal/Acid Reduction | Sn/HCl, Fe/HCl, Zn/CH₃COOH | Classic method, often used in industrial settings. The reaction conditions are harsh and not suitable for acid-sensitive substrates. |
| Hydride Transfer | NaBH₄/NiCl₂, LiAlH₄ | Powerful reducing agents. LiAlH₄ is generally not selective and will reduce many other functional groups. NaBH₄ is milder but often requires a catalyst for nitro reduction. sci-hub.se |
| Transfer Hydrogenation | HCOOH/Pd-C, NH₄HCO₂/Pd-C, Hydrazine/Fe | Milder than direct hydrogenation. Useful for molecules with functional groups susceptible to hydrogenolysis (e.g., benzyl (B1604629) ethers, some halides). sci-hub.se |
| Dissolving Metal Reduction | Na₂S₂O₄ (Sodium dithionite) | Often performed in a biphasic system (e.g., H₂O/DCM). It is a mild and relatively selective method. |
The resulting aniline (B41778) derivative is a valuable synthetic intermediate, as the amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation.
Synthesis and Properties of Functionalized Derivatives of this compound
The title compound serves as a scaffold for creating more elaborate molecules with potential applications in medicinal chemistry and materials science. researchgate.net Derivatization can occur by modifying the nitro group or by using the entire molecule as a building block.
The synthesis of complex molecular architectures often begins with the reduction of the nitro group to an amine. The resulting 4-(1-methyl-1H-imidazol-4-yl)aniline can be used in various coupling reactions. For example, the amine can be acylated to form amides, which are common structural motifs in biologically active compounds. nih.gov It can also be used as the amine component in the synthesis of Schiff bases, ureas, or thioureas.
Furthermore, the aniline derivative can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling (after conversion to a halide or triflate), to form more complex biaryl or N-aryl structures. These strategies allow for the systematic construction of large, functionalized molecules where the 1-methyl-4-phenyl-1H-imidazole core provides specific electronic and steric properties. nih.gov
The mechanisms of the reactions used to derivatize this compound are generally well-established in organic chemistry.
Nitro Group Reduction: The reduction of nitroarenes by catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group. With metal hydrides, the mechanism involves the transfer of a hydride ion (H⁻) to the electron-deficient nitrogen atom of the nitro group. Dissolving metal reductions proceed via single-electron transfer (SET) mechanisms from the metal to the nitro compound. nih.gov
Electrophilic Substitution: In cases where electrophilic substitution on the imidazole ring is forced to occur, the mechanism involves the attack of the π-electrons of the imidazole ring on the electrophile to form a resonance-stabilized cationic intermediate (a σ-complex or arenium ion), followed by the loss of a proton to restore aromaticity. nih.gov
Nucleophilic Aromatic Substitution (SNAr): If a nucleophile attacks the activated 4-nitrophenyl ring, the mechanism involves the initial addition of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (e.g., a halide or, in some cases, a hydride) is eliminated, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is the key to this reaction, and it is greatly enhanced by the presence of the electron-withdrawing nitro group.
Computational methods, such as Density Functional Theory (DFT), can provide deeper insight into these reaction mechanisms by calculating the energies of reactants, transition states, and intermediates, as well as analyzing molecular orbitals and charge distributions. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement. For a molecule such as 1-methyl-4-(4-nitrophenyl)-1H-imidazole, ¹H and ¹³C NMR are the primary methods used for initial structural verification, while two-dimensional (2D) techniques would be employed for unambiguous assignment of all signals and to probe through-bond and through-space correlations.
¹H and ¹³C NMR Spectral Analysis
A comprehensive analysis of the ¹H and ¹³C NMR spectra would be the first step in characterizing this compound. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring, the nitrophenyl ring, and the N-methyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information about the electronic environment and connectivity of the protons.
Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule. This data is essential for confirming the carbon skeleton of the compound.
No specific ¹H or ¹³C NMR spectral data for this compound has been reported in the searched scientific literature.
Two-Dimensional NMR Techniques for Connectivity Assignments
To definitively assign the proton and carbon signals, especially for the aromatic regions where signal overlap can occur, various 2D NMR experiments would be necessary. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular structure and confirm the substitution pattern on both the imidazole and nitrophenyl rings.
There are no published studies employing two-dimensional NMR techniques for the structural analysis of this compound.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, offering insights into the non-covalent interactions that govern the solid-state architecture, such as hydrogen bonds and π-π stacking.
A crystal structure for this compound has not been deposited in crystallographic databases or published in the searched literature.
Analysis of Crystal Packing and Hydrogen Bonding Networks
Analysis of the crystal packing would illustrate how individual molecules of this compound arrange themselves in the solid state. This arrangement is dictated by intermolecular forces. Of particular interest would be potential hydrogen bonds, such as weak C—H···O or C—H···N interactions, involving the protons of the imidazole or phenyl rings and the oxygen atoms of the nitro group or the nitrogen of an adjacent imidazole ring. These interactions play a significant role in the stability and physical properties of the crystal.
Without a determined crystal structure, an analysis of the crystal packing and hydrogen bonding network is not possible.
Conformational Analysis of the Nitrophenyl and Imidazole Rings
A key structural feature of this molecule is the dihedral angle between the planes of the imidazole and the 4-nitrophenyl rings. X-ray crystallography would precisely measure this angle, providing insight into the degree of twist between the two aromatic systems. This conformation is a result of the balance between electronic effects (conjugation, which favors planarity) and steric hindrance.
Specific conformational data, including the dihedral angle between the aromatic rings for this compound, is unavailable.
Studies of π-π Stacking Interactions
π-π stacking interactions are non-covalent interactions that can occur between aromatic rings. In the solid state of this compound, such interactions could exist between the imidazole and/or nitrophenyl rings of adjacent molecules. An X-ray crystallographic study would identify the presence of any such interactions by measuring the distances and relative orientations (e.g., parallel-displaced or T-shaped) of the aromatic rings. These interactions are crucial in understanding the supramolecular assembly of the compound.
There is no available crystallographic data to confirm or analyze π-π stacking interactions in this compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of a compound's molecular formula. For this compound (C₁₀H₉N₃O₂), HRMS would provide a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm) of its theoretical exact mass. This level of precision allows for the unambiguous determination of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Fragmentation studies, often conducted using techniques like tandem mass spectrometry (MS/MS), would reveal the compound's structural characteristics. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. For nitrophenyl-substituted imidazoles, common fragmentation pathways often involve the loss of the nitro group (NO₂) or parts of the imidazole ring. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the methyl, nitrophenyl, and imidazole moieties. However, specific fragmentation data for this compound is not available in the reviewed literature.
Table 1: Anticipated High-Resolution Mass Spectrometry Data (Note: This table is illustrative and based on theoretical values, as experimental data is unavailable.)
| Ion | Theoretical m/z |
|---|---|
| [M+H]⁺ | 204.0768 |
| [M+Na]⁺ | 226.0587 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.
For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to its distinct structural components:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are key identifiers for the nitro functionality.
Aromatic Ring (C₆H₄): C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ range would confirm the presence of the phenyl ring.
Imidazole Ring: The C=N and C-N stretching vibrations of the imidazole ring typically appear in the 1400-1650 cm⁻¹ region. The out-of-plane bending vibrations of the ring's C-H bonds would also be present at lower wavenumbers.
Methyl Group (CH₃): C-H stretching and bending vibrations would be observed around 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.
While IR data for analogous compounds like 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole show characteristic nitro group stretches around 1513 cm⁻¹ and 1336 cm⁻¹, specific experimental spectra for this compound are required for a definitive analysis.
Table 2: Expected Vibrational Spectroscopy Bands (Note: This table is based on typical functional group frequencies, as experimental data for the specific compound is unavailable.)
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Methyl C-H Stretch | 2850 - 3000 | IR, Raman |
| Imidazole C=N Stretch | 1480 - 1650 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| Asymmetric NO₂ Stretch | 1500 - 1560 | IR |
Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The presence of conjugated systems, such as the nitrophenyl and imidazole rings in this compound, leads to the absorption of UV or visible light, promoting electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* (pi to pi-star) transitions associated with the extended conjugation between the phenyl and imidazole rings. The nitro group, being a strong chromophore, would also significantly influence the electronic spectrum. Additionally, n → π* (n to pi-star) transitions, involving the non-bonding electrons on the nitrogen atoms of the imidazole ring, may also be observed, though typically with lower intensity. For related nitrophenyl-imidazole derivatives, strong absorption bands are often observed in the 300-400 nm range, which are attributed to these π → π* transitions. The exact absorption maxima (λ_max) and molar absorptivity values are specific to the molecule's precise structure and electronic environment, and this data is not available in the current literature for this compound.
Table 3: Anticipated Electronic Transitions (Note: This table describes expected transitions, as experimental UV-Vis data is unavailable.)
| Transition Type | Associated Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Conjugated nitrophenyl-imidazole system | Ultraviolet to Visible (e.g., 300-400 nm) |
Computational and Theoretical Investigations of 1 Methyl 4 4 Nitrophenyl 1h Imidazole
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations of it) to determine the electronic structure and charge distribution.
Electronic Structure and Molecular Orbitals: The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. orientjchem.orgnih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For molecules like 1-methyl-4-(4-nitrophenyl)-1H-imidazole, the HOMO is typically localized on the more electron-rich parts of the molecule (the imidazole (B134444) and methyl groups), while the LUMO is concentrated on the electron-deficient nitro-substituted phenyl ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key feature for various applications, including nonlinear optics.
Charge Distribution and Natural Bond Orbital (NBO) Analysis: Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. orientjchem.orgacs.org It provides a detailed picture of the Lewis structure and the interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electron delocalization. In this compound, significant interactions would be expected between the π-orbitals of the imidazole and phenyl rings, contributing to the planarity and stability of the conjugated system.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. orientjchem.orgijsrset.com The MEP map uses a color scale to represent electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). For this molecule, the nitro group's oxygen atoms would be the most negative region (red), while the hydrogen atoms of the imidazole ring and methyl group would be the most positive (blue). orientjchem.org
Table 1: Representative Frontier Molecular Orbital Data for Related Nitro-Aromatic Compounds This table presents typical values from DFT calculations on similar molecular structures to illustrate the expected electronic properties.
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Nitro-substituted Phenyl-pyrazoles | -6.5 to -7.0 | -2.5 to -3.0 | 3.5 to 4.5 |
| Nitro-substituted Benzimidazoles | -6.8 to -7.2 | -3.0 to -3.5 | 3.8 to 4.2 |
| Substituted 1,2,4-Triazoles | -7.0 to -7.5 | -2.0 to -2.5 | 4.6 to 5.0 |
Density Functional Theory (DFT) Studies on Reactivity, Stability, and Spectroscopic Properties
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. mdpi.com It is employed to optimize molecular geometry, predict spectroscopic properties, and calculate reactivity descriptors.
Reactivity and Stability: From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): (I - A) / 2. A measure of resistance to charge transfer.
Chemical Potential (μ): -(I + A) / 2. Represents the escaping tendency of electrons.
Electrophilicity Index (ω): μ² / (2η). A measure of the ability to accept electrons.
These parameters provide a quantitative basis for comparing the reactivity of this compound with other compounds. The presence of the electron-withdrawing nitro group is expected to result in a relatively high electrophilicity index.
Spectroscopic Properties: DFT calculations can accurately predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies, one can assign the experimental IR and Raman bands to specific molecular motions. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate 1H and 13C NMR chemical shifts, which are often in good agreement with experimental values and aid in structural confirmation. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the observed absorption bands. researchgate.net
Table 2: Calculated Global Reactivity Descriptors (Illustrative Values) Based on typical FMO energies for related compounds.
| Parameter | Formula | Typical Value Range |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.5 - 7.5 eV |
| Electron Affinity (A) | -ELUMO | 2.5 - 3.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | 1.7 - 2.2 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 2.5 - 3.5 eV |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov MD simulations are crucial for understanding the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. ijsrset.comresearchgate.net
A key aspect explored in MD simulations is the conformational landscape. The bond connecting the imidazole and phenyl rings allows for rotational freedom. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is critical as the dihedral angle between the two rings can significantly influence the molecule's electronic properties and packing in the solid state.
Furthermore, MD simulations can model intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital in determining the bulk properties of the material. By simulating the molecule in a solvent box, one can study solvation effects and how the solvent influences the conformational preferences.
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information that is often difficult to obtain experimentally. beilstein-journals.org For the synthesis or degradation of this compound, theoretical modeling can elucidate the reaction pathways.
This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. By calculating the energies of the reactants, products, and transition states, the activation energy (energy barrier) for the reaction can be determined. This information is vital for understanding reaction kinetics and predicting whether a particular pathway is feasible under given conditions. For instance, in the synthesis of related imidazole derivatives, DFT calculations have been used to rationalize the observed regioselectivity and chemoselectivity by comparing the activation barriers of different possible reaction channels. acs.org
Prediction of Nonlinear Optical (NLO) Properties and Other Material Attributes
Molecules with a significant difference in electron distribution between their ground and excited states often exhibit nonlinear optical (NLO) properties. nih.gov this compound is a classic example of a "push-pull" system, where the methyl group (electron-donating or "push") and the nitro group (electron-accepting or "pull") are connected by a π-conjugated system (the imidazole and phenyl rings). This architecture promotes intramolecular charge transfer (ICT) and can lead to a large NLO response.
Theoretical calculations are essential for predicting and understanding these properties. mdpi.com The key NLO parameters that can be computed are:
Linear Polarizability (α): Describes the linear response of the molecule to an applied electric field.
First Hyperpolarizability (β): Responsible for second-order NLO phenomena like second-harmonic generation (SHG). A large β value is a primary indicator of a promising NLO material. acs.org
Second Hyperpolarizability (γ): Relates to third-order NLO effects.
DFT calculations can reliably predict these properties, allowing for the in silico screening of potential NLO materials before their synthesis. semanticscholar.org Studies on similar donor-acceptor molecules have shown that computational predictions of hyperpolarizability correlate well with experimental findings. nih.govnih.gov The magnitude of β is highly sensitive to the molecular structure, including the strength of the donor/acceptor groups and the length and nature of the conjugated bridge.
Table 3: Comparison of Calculated First Hyperpolarizability (β) for NLO Materials Values are relative to urea, a standard reference material for NLO measurements.
| Compound Type | Typical Calculated βtot (x 10-30 esu) |
|---|---|
| Urea (Reference) | ~0.3 - 0.7 |
| Nitroaniline | ~5 - 10 |
| Phenyl-imidazole/pyrazole derivatives | ~5 - 25 |
| Chalcone derivatives | ~15 - 50 |
Applications of 1 Methyl 4 4 Nitrophenyl 1h Imidazole in Specialized Chemical Research Fields Non Clinical
Role as a Synthetic Building Block for Advanced Organic Compounds
The structure of 1-methyl-4-(4-nitrophenyl)-1H-imidazole makes it a potentially valuable intermediate or building block in organic synthesis. Imidazole (B134444) derivatives are widely recognized as crucial scaffolds for the synthesis of more complex molecules in various fields, including medicinal chemistry and materials science.
The key reactive sites on this molecule that can be exploited for further synthesis include:
The Nitro Group: The nitro (-NO₂) group on the phenyl ring is a versatile functional group. It can be readily reduced to an amino group (-NH₂). This resulting aniline (B41778) derivative serves as a key precursor for a wide array of subsequent reactions, such as diazotization to form diazonium salts, which are intermediates for introducing various substituents (e.g., halogens, cyano groups) or for creating azo compounds. The amino group can also undergo acylation or alkylation to build more complex structures.
The Imidazole Ring: The imidazole ring itself can be a site for further functionalization, although the existing substituents would direct the position of any new groups.
The Phenyl Ring: The phenyl ring can undergo further electrophilic substitution, with the nitro group acting as a strong deactivating group and a meta-director.
While general principles of organic chemistry suggest these potential synthetic pathways, specific documented examples of this compound being used as a starting material for advanced organic compounds are not prominent in the reviewed literature. However, the analogous compound, 2-bromo-4-nitro-1H-imidazole, is noted as a key building block in the synthesis of nitroimidazole-based drugs, highlighting the utility of the nitroimidazole scaffold in synthetic campaigns.
Exploration in Materials Science: Development of Functional Organic Materials
The electronic properties of this compound, characterized by the electron-donating imidazole ring and the electron-withdrawing nitrophenyl group, suggest its potential for applications in materials science.
Integration into Advanced Polymer Systems
Imidazole moieties are sometimes incorporated into polymer backbones or as side chains to impart specific properties such as thermal stability, conductivity, or pH-responsiveness. While there is research on the synthesis of polymers containing other functionalized imidazoles, specific studies detailing the integration of this compound into polymer systems have not been identified. In principle, if functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group), it could be used as a monomer to create polymers with tailored electronic or optical properties.
Development of Organic Dyes and Pigments
The molecular structure of this compound contains a conjugated π-system extending across the imidazole and nitrophenyl rings. This extended conjugation is a common feature in chromophores, which are the parts of a molecule responsible for its color. The presence of the electron-withdrawing nitro group can further enhance these properties.
By reducing the nitro group to an amine and subsequently performing a diazotization reaction followed by coupling with an electron-rich aromatic compound (an azo coupling reaction), it would be possible to synthesize azo dyes. Azo dyes are a major class of commercial colorants. Research on a related compound, 2-(4-nitrophenyl)1H-phenanthro[9,10-d]imidazole, has demonstrated its use as a precursor for novel azo dyes. This suggests a plausible, though not explicitly documented, application for this compound in the development of new dyes.
Applications in Chemical Sensors and Optoelectronic Devices
Nitroaromatic compounds are well-known for their ability to act as electron acceptors and can participate in fluorescence quenching processes. This property is often exploited in the design of chemical sensors. A sensor molecule might be designed where the fluorescence of a fluorophore is quenched upon binding to an analyte, or conversely, where the this compound moiety itself quenches the fluorescence of another molecule until a specific chemical interaction occurs.
Furthermore, imidazole-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs), often as part of larger, more complex molecular structures that serve as emitters or charge-transport materials. While the potential exists, specific research detailing the application of this compound in sensors or optoelectronic devices is not currently available.
Utilization in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of chemical systems based on non-covalent intermolecular forces. The imidazole ring is capable of forming hydrogen bonds (acting as a hydrogen bond acceptor at its sp² nitrogen) and participating in π-π stacking interactions. The nitrophenyl group can also engage in π-π stacking. These interactions are fundamental to the construction of self-assembling molecular architectures and host-guest complexes.
Crystal structure analyses of similar compounds, such as 1-methyl-4,5-dinitroimidazole, reveal the presence of non-classical C-H···O intermolecular hydrogen bonds that stabilize the crystal packing. It is highly probable that this compound would also exhibit such interactions, making it a potential component for crystal engineering and the design of new supramolecular assemblies. However, specific studies on its use in host-guest systems have not been found.
Advanced Analytical Methods for Detection and Quantification in Research Matrices
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are paramount for the separation and purity assessment of "1-methyl-4-(4-nitrophenyl)-1H-imidazole". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized techniques, each offering distinct advantages for the analysis of imidazole (B134444) derivatives.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like many imidazole derivatives. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For imidazole compounds, reversed-phase HPLC is frequently employed, utilizing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, often a mixture of water or buffer with an organic modifier like methanol or acetonitrile (B52724). researchgate.netptfarm.pl The retention of the compound is influenced by its polarity, with more polar compounds eluting earlier.
A typical HPLC method for the analysis of imidazole anti-infective drugs involves a C8 column with a mobile phase consisting of a methanol and potassium dihydrogen phosphate buffer mixture. researchgate.netptfarm.pl Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for many nitroaromatic compounds is in the UV region. researchgate.netptfarm.pl The selection of an appropriate mobile phase composition and pH is crucial for achieving optimal separation and peak shape. For instance, adjusting the pH of the mobile phase can alter the ionization state of the imidazole ring, thereby affecting its retention characteristics.
Gas Chromatography (GC), on the other hand, is suitable for volatile and thermally stable compounds. While some imidazole derivatives can be analyzed directly, others may require derivatization to increase their volatility and thermal stability. In GC, separation occurs as the analyte, carried by an inert gas (the mobile phase), interacts with a stationary phase coated on the inside of a capillary column. The choice of the stationary phase is critical and depends on the polarity of the analyte. A new detection method for imidazole-like compounds has been developed using GC coupled with mass spectrometry (GC-MS), which offers high resolution and sensitivity. nih.gov This method often involves a derivatization step to enhance the volatility of the imidazole compounds before GC-MS analysis. nih.gov
The following interactive table summarizes typical chromatographic conditions used for the analysis of related imidazole compounds, which can be adapted for "this compound".
| Parameter | HPLC | Gas Chromatography (GC) |
| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 2.50 × 4.60 mm) or similar reversed-phase column researchgate.netptfarm.pl | Capillary column with a suitable stationary phase (e.g., polar or mid-polar) |
| Mobile Phase/Carrier Gas | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 researchgate.netptfarm.pl | Inert gas such as Helium or Nitrogen |
| Flow Rate/Gas Flow | 1.00 mL/min researchgate.netptfarm.pl | Optimized for column dimensions and desired separation |
| Detection | UV detector at a specific wavelength (e.g., 300 nm) researchgate.netptfarm.pl | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |
| Temperature | Room temperature researchgate.netptfarm.pl | Temperature-programmed oven for optimal separation |
| Injection Volume | 10-20 µL | 1-2 µL |
| Derivatization | Generally not required | May be necessary for non-volatile imidazoles nih.gov |
Advanced Spectroscopic Methods for Quantitative Analysis in Research Solutions
Spectroscopic methods provide a powerful means for the quantitative analysis of "this compound" in solution. Ultraviolet-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable in this regard.
Ultraviolet-Visible (UV-Vis) Spectroscopy is a straightforward and cost-effective technique for quantifying compounds that absorb light in the UV-Vis region. The presence of the nitrophenyl and imidazole moieties in "this compound" results in characteristic UV absorption bands. The quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For instance, the quantitative estimation of metronidazole, a 5-nitroimidazole derivative, is performed by measuring its UV absorbance maximum at around 320 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) NMR, can also be employed for quantitative analysis (qNMR). This technique is based on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. For quantitative analysis, a known amount of an internal standard with a simple NMR spectrum that does not overlap with the analyte's signals is added to the sample. By comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be accurately determined.
The following table provides hypothetical spectroscopic data for "this compound" based on the analysis of similar compounds.
| Spectroscopic Technique | Parameter | Expected Value |
| UV-Vis Spectroscopy | λmax in Methanol | ~300-320 nm |
| Molar Absorptivity (ε) | Dependent on solvent and specific λmax | |
| ¹H NMR Spectroscopy (in CDCl₃) | Chemical Shift (δ) for Imidazole Protons | ~7.0-8.0 ppm |
| Chemical Shift (δ) for Nitrophenyl Protons | ~7.5-8.5 ppm | |
| Chemical Shift (δ) for Methyl Protons | ~3.5-4.0 ppm | |
| ¹³C NMR Spectroscopy (in CDCl₃) | Chemical Shift (δ) for Imidazole Carbons | ~120-140 ppm |
| Chemical Shift (δ) for Nitrophenyl Carbons | ~120-150 ppm | |
| Chemical Shift (δ) for Methyl Carbon | ~30-35 ppm |
Electrophoretic Methods for Analytical Separation
Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer high-efficiency separations of charged and neutral molecules and are well-suited for the analysis of imidazole derivatives. CE separates analytes based on their differential migration in an electric field applied across a narrow-bore capillary filled with an electrolyte solution.
For the analysis of "this compound," which is a neutral molecule at neutral pH, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be a suitable technique. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The charged micelles act as a pseudostationary phase, and separation is achieved based on the partitioning of the analyte between the micelles and the surrounding aqueous buffer.
Capillary Electrochromatography (CEC) is a hybrid technique that combines the principles of HPLC and CE. It utilizes a packed capillary column and an applied electric field to drive the mobile phase via electroosmotic flow. CEC can offer very high separation efficiencies for neutral compounds. Studies on the separation of 5-nitroimidazole antibiotics have demonstrated the effectiveness of CEC coupled with mass spectrometry (CEC-MS) for their determination in complex matrices like urine samples. nih.govresearchgate.net The method validation for such analyses typically includes assessing parameters like linearity, limits of detection (LOD), and limits of quantification (LOQ), with reported LOQ values for some nitroimidazoles ranging from 0.09 to 0.42 μg/mL. nih.govresearchgate.net
The following table outlines typical conditions for the electrophoretic separation of related nitroimidazole compounds.
| Parameter | Capillary Electrophoresis (CE) / Micellar Electrokinetic Chromatography (MEKC) | Capillary Electrochromatography (CEC) |
| Capillary | Fused-silica capillary (e.g., 50 µm i.d.) | Packed fused-silica capillary (e.g., with C18 stationary phase) nih.govresearchgate.net |
| Background Electrolyte | Buffer solution (e.g., phosphate or borate) with a surfactant (for MEKC) | Acetonitrile/Methanol/Water with an electrolyte (e.g., 5 mM ammonium (B1175870) acetate) nih.gov |
| Applied Voltage | 15-30 kV | 15 kV nih.gov |
| Injection | Hydrodynamic or electrokinetic | Combined hydrodynamic and electrokinetic injection nih.gov |
| Detection | UV detector or Diode Array Detector (DAD) | Mass Spectrometry (MS) nih.govresearchgate.net |
| Separation Time | Typically < 30 minutes | Around 22 minutes for a mixture of nitroimidazoles nih.gov |
Future Research Directions and Unexplored Avenues for 1 Methyl 4 4 Nitrophenyl 1h Imidazole
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized imidazoles, including nitroaromatic derivatives, is a cornerstone of heterocyclic chemistry. Future research concerning 1-methyl-4-(4-nitrophenyl)-1H-imidazole should prioritize the development of more sustainable and efficient synthetic protocols. Current methods often rely on traditional approaches that may involve harsh reaction conditions, hazardous reagents, and complex purification procedures.
Exploration into green chemistry approaches is a paramount future direction. This includes the investigation of:
Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of imidazole (B134444) derivatives.
Ultrasonic irradiation: Sonochemistry offers another avenue for accelerating reactions and enhancing efficiency in heterocyclic synthesis.
Solvent-free and catalyst-free reactions: Developing synthetic routes that minimize or eliminate the use of volatile organic solvents and heavy metal catalysts is crucial for environmentally benign chemical production. Research into solid-state reactions or the use of deep eutectic solvents could be particularly fruitful.
Flow chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
A comparative analysis of potential green synthesis methodologies is presented in Table 1.
| Methodology | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. | Optimization of reaction parameters (temperature, time, power), solvent selection. |
| Ultrasonic Irradiation | Enhanced mass transfer, increased reaction rates, potential for novel reaction pathways. | Study of cavitation effects on reaction mechanism, combination with other green techniques. |
| Solvent-Free/Catalyst-Free Reactions | Reduced waste, lower environmental impact, simplified workup. | Design of reactions under mechanochemical (ball-milling) or thermal conditions. |
| Flow Chemistry | Precise process control, improved safety, scalability, integration of in-line analysis. | Development of robust and efficient flow reactor setups for nitration and imidazole ring formation. |
Design and Synthesis of Advanced Derivatives with Tailored Reactivity Profiles
The functional versatility of the this compound scaffold provides a rich platform for the design and synthesis of advanced derivatives with tailored reactivity. The presence of the nitro group and the imidazole ring offers multiple sites for chemical modification, enabling the fine-tuning of the molecule's electronic and steric properties.
Future research in this area should focus on:
Modulation of the Nitro Group: Strategic reduction of the nitro group to an amino group would yield a key intermediate, 4-(4-aminophenyl)-1-methyl-1H-imidazole, opening up a vast array of subsequent derivatization possibilities. This amino functionality could be transformed into amides, sulfonamides, or diazonium salts, the latter serving as a gateway to a wide range of other functional groups.
Functionalization of the Imidazole Ring: While the existing methyl group at the N-1 position provides stability, future work could explore the introduction of other alkyl or aryl substituents to modulate solubility and steric hindrance. Furthermore, electrophilic substitution reactions on the imidazole ring, if achievable, could introduce additional functional groups.
A summary of potential derivatization strategies and their expected impact on reactivity is provided in Table 2.
| Derivatization Strategy | Target Functional Group | Potential Impact on Reactivity |
| Nitro Group Reduction | Amino (-NH2) | Increased nucleophilicity, enabling further functionalization. |
| Amine Acylation | Amide (-NHCOR) | Modulation of electronic properties and steric bulk. |
| Diazotization of Amine | Diazonium salt (-N2+) | Versatile intermediate for introducing a wide range of substituents. |
| N-1 Alkylation/Arylation | Varied N-substituents | Altered solubility, steric hindrance, and electronic properties. |
| Phenyl Ring Substitution | Electron-donating/withdrawing groups | Fine-tuning of the molecule's overall electronic character. |
Expansion into Emerging Areas of Materials Science and Chemical Engineering
The unique electronic properties of this compound, arising from the combination of the electron-donating imidazole ring and the electron-withdrawing nitrophenyl group, make it a promising candidate for applications in materials science and chemical engineering.
Future research should explore its potential in:
Nonlinear Optical (NLO) Materials: The donor-acceptor (D-π-A) structure of the molecule suggests potential for second-order nonlinear optical properties. Theoretical and experimental studies could validate its hyperpolarizability and suitability for applications in optoelectronics.
Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors for various metals. The nitrogen atoms in the imidazole ring can coordinate with metal surfaces, forming a protective layer. Research into the efficacy of this compound and its derivatives in preventing corrosion would be a valuable avenue.
Polymer Science: The molecule could serve as a functional monomer for the synthesis of novel polymers. Incorporation of this moiety into polymer backbones could impart specific properties such as thermal stability, conductivity, or photoresponsiveness. The development of poly(imidazole)s based on this compound is an unexplored area with significant potential.
Organic Light-Emitting Diodes (OLEDs): The photophysical properties of imidazole-based fluorescent molecules are an active area of research. Investigating the fluorescence and phosphorescence characteristics of this compound and its derivatives could lead to their application as emitters or host materials in OLEDs. A study on a related N-methylated imidazole-based fluorescent molecule has shown that N-methylation can influence the photophysical properties and molecular geometry, suggesting that similar tuning could be possible for the title compound. arkat-usa.org
Interdisciplinary Research Opportunities in Pure Chemical Sciences
Beyond its potential applications, this compound presents numerous opportunities for fundamental research at the intersection of different chemical disciplines.
Catalysis: The imidazole moiety is a well-known component of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. Future work could explore the synthesis of NHC precursors from this compound and their application in various catalytic transformations. The electronic influence of the nitrophenyl group could lead to unique catalytic activities.
Supramolecular Chemistry: The planar structure and the presence of hydrogen bond acceptors (nitro group and imidazole nitrogen) suggest that this molecule could be a valuable building block in supramolecular chemistry. Studies on its self-assembly, co-crystallization with other molecules, and formation of host-guest complexes could reveal novel supramolecular architectures with interesting properties.
Computational and Theoretical Chemistry: In-depth computational studies using density functional theory (DFT) and other methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. Such studies can guide synthetic efforts and help in the rational design of molecules with desired properties. Theoretical calculations can elucidate frontier molecular orbital energies, molecular electrostatic potential surfaces, and predict nonlinear optical properties.
Photochemistry: The presence of the nitroaromatic chromophore opens up avenues for investigating the photochemical reactivity of this compound. Studies on its photostability, potential for photochemical reactions (e.g., photoreduction of the nitro group), and excited-state dynamics would contribute to a deeper understanding of its behavior under irradiation.
Q & A
Q. What are the common synthetic routes for 1-methyl-4-(4-nitrophenyl)-1H-imidazole, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Imidazole ring formation via condensation of 4-nitrobenzaldehyde with methylamine derivatives under acidic conditions (e.g., acetic acid or ammonium acetate) .
- Substitution reactions to introduce the methyl group at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Purification via silica gel chromatography or recrystallization to isolate the product .
Optimization Tips: - Vary solvent polarity (e.g., ethanol vs. DMF) to improve cyclization efficiency .
- Adjust reaction temperature (e.g., reflux vs. room temperature) to balance reaction rate and side-product formation .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- FT-IR and NMR : Identify functional groups (e.g., nitro-group stretching at ~1520 cm⁻¹ in FT-IR) and confirm substitution patterns via ¹H and ¹³C NMR (e.g., aromatic proton signals at δ 7.5–8.5 ppm) .
- X-ray crystallography : Use SHELX software for structure refinement. Key steps include data collection (Mo-Kα radiation, λ = 0.71073 Å) and solving via direct methods .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 189.17) .
Q. What in vitro biological screening approaches are used to evaluate its antimicrobial and anticancer activities?
Methodological Answer:
- Antimicrobial assays : Use disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, C. albicans) to determine MIC (Minimum Inhibitory Concentration) .
- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values. For example, IC₅₀ = 3.24 µM in HeLa cells via apoptosis induction .
- Control experiments : Compare with reference drugs (e.g., cisplatin for anticancer activity) to contextualize potency .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties and reaction mechanisms of this compound?
Methodological Answer:
- Functional selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to model electronic transitions and frontier orbitals .
- Reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect reduces electron density at the imidazole ring .
- Validation : Compare computed vibrational spectra (e.g., IR frequencies) with experimental data to refine parameters .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Multi-method validation : Cross-check DFT results with post-Hartree-Fock methods (e.g., MP2) for electron correlation effects .
- Solvent modeling : Incorporate polarizable continuum models (PCM) to account for solvent interactions missing in gas-phase calculations .
- Kinetic studies : Use stopped-flow spectroscopy to experimentally validate computed activation energies for reactions like nitro-group reduction .
Q. How does Comparative Molecular Similarity Indices Analysis (CoMSIA) elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Descriptor generation : Build a 3D-QSAR model using steric, electrostatic, and hydrophobic fields derived from aligned imidazole derivatives .
- Model validation : Split datasets into training (80%) and test (20%) sets. For example, a CoMSIA model with q² > 0.5 and r² > 0.8 indicates robustness .
- SAR insights : Identify critical substituents (e.g., para-nitro groups enhance anticancer activity by increasing electrophilicity) .
Q. What challenges arise in interpreting X-ray crystallographic data, and how can SHELX software aid refinement?
Methodological Answer:
Q. How can late-stage diversification techniques modify the imidazole core for enhanced bioactivity?
Methodological Answer:
- Palladium-catalyzed cross-coupling : Introduce aryl/heteroaryl groups at the 4-position using Suzuki-Miyaura reactions (e.g., with 4-bromonitrobenzene) .
- Click chemistry : Attach triazole moieties via copper-catalyzed azide-alkyne cycloaddition to improve solubility .
- Biological testing : Screen derivatives against broader targets (e.g., kinase enzymes) to identify leads with improved selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
